molecular formula C9H12FNO3S B7974485 (R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide

(R)-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide

Cat. No.: B7974485
M. Wt: 233.26 g/mol
InChI Key: JJNGAXHTUNIACI-SSDOTTSWSA-N
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Description

®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorine atom, a hydroxypropyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, propylene oxide, and sulfonamide derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as n-butyllithium.

Industrial Production Methods

In an industrial setting, the production of ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors can be used.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide moiety can be reduced under specific conditions to yield amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 2-fluoro-N-(2-oxopropyl)benzenesulfonamide, while nucleophilic substitution of the fluorine atom can produce various substituted benzenesulfonamides.

Scientific Research Applications

®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.

    Industry: It is used in the development of new materials and additives for industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act on voltage-gated sodium channels, modulating their activity and affecting the propagation of action potentials in excitable cells . This interaction can lead to various physiological effects, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide include:

    2-Fluoro-N-(2-hydroxyethyl)benzenesulfonamide: Differing by the length of the hydroxyalkyl chain.

    N-(2-Hydroxypropyl)benzenesulfonamide: Lacking the fluorine atom.

    2-Fluoro-N-(2-hydroxypropyl)benzamide: Featuring a benzamide moiety instead of a benzenesulfonamide.

Uniqueness

The presence of the fluorine atom and the hydroxypropyl group in ®-2-Fluoro-N-(2-hydroxypropyl)benzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-7(12)6-11-15(13,14)9-5-3-2-4-8(9)10/h2-5,7,11-12H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNGAXHTUNIACI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNS(=O)(=O)C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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